1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine
Overview
Description
1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring, itself connected to another pyrrolidine ring
Scientific Research Applications
1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological systems and interactions with various biomolecules.
Industry: It can be utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse biological activities .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to exhibit diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of benzyl bromide with pyrrolidine in the presence of a strong base, such as sodium hydride, to form the intermediate benzylpyrrolidine. This intermediate is then further reacted with another pyrrolidine derivative under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Reduction products may include various pyrrolidine derivatives.
Substitution: Substitution reactions can yield a range of alkylated pyrrolidine compounds.
Comparison with Similar Compounds
1-Benzylpyrrolidin-2-one
1-Benzyl-2-methylpyrrolidin-2-yl)methanol
This comprehensive overview provides a detailed understanding of 1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-benzyl-2-pyrrolidin-2-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-13(7-3-1)12-17-11-5-9-15(17)14-8-4-10-16-14/h1-3,6-7,14-16H,4-5,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMYNCCUVCACAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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